N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzenesulfonyl group, a furan ring, and a dimethoxybenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzenesulfonyl chloride and 2,5-dimethoxybenzenesulfonamide. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The furan ring and dimethoxybenzene moiety may also contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
- N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
Uniqueness
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is unique due to its combination of a fluorobenzenesulfonyl group, a furan ring, and a dimethoxybenzene sulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO7S2/c1-27-15-7-10-17(28-2)19(12-15)31(25,26)22-13-20(18-4-3-11-29-18)30(23,24)16-8-5-14(21)6-9-16/h3-12,20,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTOKQBTMMAGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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